4H-Fluoren-4-one, 1,2,3,9-tetrahydro-

Description

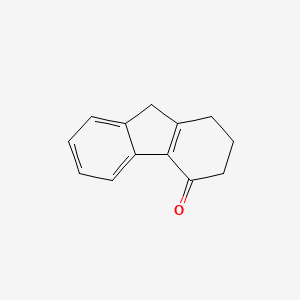

1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS 15128-52-6) is a carbazole derivative with a fused tricyclic structure comprising two benzene rings and a partially saturated cyclohexenone ring. Its molecular formula is C₁₂H₁₁NO (MW: 185.23 g/mol). This compound is a critical intermediate in synthesizing antiemetic drugs like ondansetron, a 5-HT₃ receptor antagonist . Key synthetic routes include:

- Cyclization of o-nitroarylated α,β-unsaturated aldehydes/ketones using TiCl₃/HCl or Fe/HCl .

- Catalytic synthesis with HMCM-41, yielding 65.3% under optimized conditions (60°C, methanol solvent) .

The compound’s antimycobacterial activity and role in medicinal chemistry make it pharmacologically significant .

Properties

IUPAC Name |

1,2,3,9-tetrahydrofluoren-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6H,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQQPBPSZZYVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485385 | |

| Record name | 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-33-0 | |

| Record name | 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- can be achieved through several synthetic routes. One common method involves the hydrogenation of fluorene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Condensation: The ketone group can participate in condensation reactions with nucleophiles, forming various adducts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- involves its interaction with various molecular targets and pathways. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the aromatic ring can undergo electrophilic substitution, allowing for the modification of its chemical structure. These interactions enable the compound to exert its effects in different biological and chemical contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Carbazolones

(a) 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 119812-29-2)

- Structure : Addition of a methyl group at the 9-position.

- Synthesis : Derived via N-methylation of the parent carbazolone .

- Role : Intermediate in ondansetron synthesis; impurities (e.g., A3 in ) arise during methylation steps .

- Physicochemical Impact : Methylation increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability .

(b) 3-[(2-Methyl-1H-imidazol-1-yl)methyl]-9-methyl-4H-carbazol-4-one (CAS 99614-14-9)

- Structure : Imidazole substitution at the 3-position.

- Synthesis : Friedel-Crafts acylation or Mannich reaction with formaldehyde and 2-methylimidazole .

- Pharmacology : Exhibits antiemetic, anti-migraine, and antipsychotic properties due to enhanced 5-HT₃ receptor affinity .

(c) Deuterated Derivatives (e.g., sc-475219, CAS 1225443-54-8)

- Structure : Deuterium-labeled methyl group at the 9-position.

- Utility: Improves mass spectrometry sensitivity for metabolic tracking; reduces metabolic degradation rates by 20–30% compared to non-deuterated analogs .

Tetrahydro-Pyridoindole Derivatives

(a) (R/S)-6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-one

Structural and Functional Differences

Hydrogen Bonding and Crystal Packing

Pharmacokinetic Properties

| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Parent carbazolone | 2.1 | 0.8 (water) | 1.5 |

| 9-Methyl derivative | 2.6 | 0.5 (water) | 2.0 |

| 3-Imidazole derivative | 1.8 | 1.2 (water) | 3.5 |

| Deuterated derivative | 2.6 | 0.5 (water) | 2.4 |

Data sourced from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.